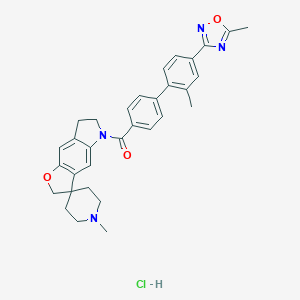

SB 224289 Hydrochlorid

Übersicht

Beschreibung

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound is known for its anxiolytic effects and has been widely used in scientific research to study the role of 5-HT1B receptors in various physiological and pathological processes .

Wissenschaftliche Forschungsanwendungen

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used to study the binding affinity and selectivity of 5-HT1B receptors

Biology: Employed in experiments to understand the role of serotonin in various biological processes

Medicine: Investigated for its potential therapeutic effects in treating anxiety and other neurological disorders

Industry: Utilized in the development of new drugs targeting the 5-HT1B receptor

Wirkmechanismus

Target of Action

SB 224289 hydrochloride is a selective antagonist for the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a significant role in the serotonin system and is thought to be involved in the regulation of various biological and neurological processes .

Mode of Action

SB 224289 hydrochloride interacts with its target, the 5-HT1B receptor, by blocking the receptor’s activity . This means it prevents serotonin from binding to the receptor, thereby inhibiting the receptor’s function . It displays over 60-fold selectivity over other serotonin receptors such as 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors in radioligand binding and functional assays .

Biochemical Pathways

By blocking the 5-HT1B receptors, SB 224289 hydrochloride can disrupt the normal functioning of these pathways, potentially leading to various downstream effects .

Pharmacokinetics

It is known to be centrally active following oral administration, suggesting that it can cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The blockade of 5-HT1B receptors by SB 224289 hydrochloride can lead to various molecular and cellular effects. For instance, it has been reported to have an anxiolytic effect, reducing anxiety-like behaviors . Additionally, it has been shown to significantly increase the release of [3H]-5HT in guinea pig brain cortex slices .

Biochemische Analyse

Biochemical Properties

SB 224289 hydrochloride has a high affinity for human 5-HT1B receptors . It displays over 60-fold selectivity over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors in radioligand binding and functional assays .

Cellular Effects

SB 224289 hydrochloride has been shown to influence cell function by interacting with 5-HT1B receptors . It can modulate serotonin levels, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SB 224289 hydrochloride involves its binding to the 5-HT1B receptor . This interaction can inhibit or activate enzymes, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of SB 224289 hydrochloride can vary with different dosages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

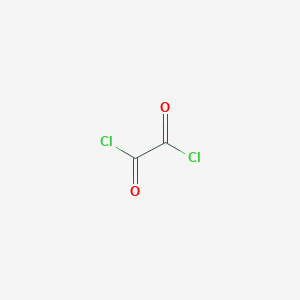

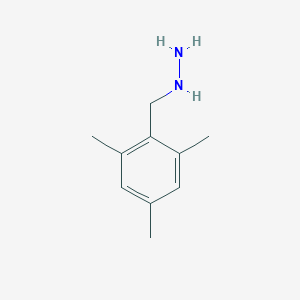

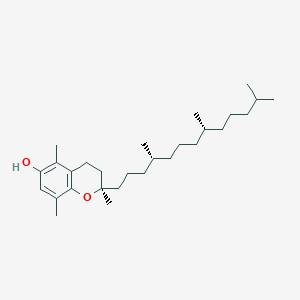

The synthesis of [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride are also not publicly available. Typically, such compounds are produced in specialized facilities under strict regulatory guidelines to ensure purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and various acids and bases for pH adjustments .

Major Products

The major products formed from reactions involving [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride are typically derivatives with modified functional groups, which are used to study the structure-activity relationship of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride .

Uniqueness

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride is unique due to its high selectivity for the 5-HT1B receptor over other serotonin receptor subtypes. This selectivity makes it a valuable tool in research for understanding the specific roles of 5-HT1B receptors without interference from other receptor subtypes .

Eigenschaften

IUPAC Name |

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGKBZYMDILCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042627 | |

| Record name | SB 224289 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180084-26-8 | |

| Record name | SB 224289 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 224289 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 224289 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)